Ethyl 1-({1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate
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Overview
Description
ETHYL 1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester and a methanesulfonyl group attached to a 2-methylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethyl ester and methanesulfonyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the coupling of the 2-methylphenyl moiety to the piperidine ring under conditions that promote nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to increase yield. Catalysts such as palladium on carbon may be used to facilitate certain steps in the synthesis. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring and the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
ETHYL 1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group is known to be a strong electrophile, which can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The piperidine ring may also interact with receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant of the piperidine class that acts as a dopamine reuptake inhibitor.
Vanoxerine: Another piperidine derivative known for its dopamine reuptake inhibition properties.
Uniqueness
ETHYL 1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methanesulfonyl and ethyl ester groups allows for a diverse range of chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H32N2O5S |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
ethyl 1-[1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H32N2O5S/c1-3-29-22(26)19-8-12-23(13-9-19)21(25)18-10-14-24(15-11-18)30(27,28)16-20-7-5-4-6-17(20)2/h4-7,18-19H,3,8-16H2,1-2H3 |
InChI Key |
NWBPNCZEXUMYTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3C |
Origin of Product |
United States |
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